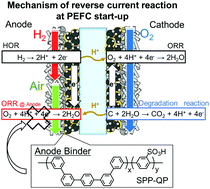An aromatic ionomer in the anode catalyst layer improves the start-up durability of polymer electrolyte fuel cells†
Energy Advances Pub Date: 2021-11-23 DOI: 10.1039/D1YA00024A
Abstract
A sulfonated polyphenylene ionomer (SPP-QP) was used as a catalyst layer binder in polymer electrolyte fuel cells. SPP-QP functioned well in the proton-conducting thin layers to show high electrochemically active surface area (ECSA) for the Pt catalysts. When used as the cathode binder, however, specific adsorption of SPP-QP on the Pt catalyst lowered the oxygen reduction reaction (ORR) activity, resulting in lower fuel cell performance compared to that using Nafion binder. In contrast, SPP-QP supported the hydrogen oxidation reaction (HOR) in the anode, with a negligibly small overpotential, similar to that for Nafion. Furthermore, the fuel cell with SPP-QP as the anode binder (SPP-QP(a)-cell) exhibited improved durability in a gas exchange cycle test simulating start-up conditions (according to the protocol suggested by the Fuel Cell Commercialization Conference of Japan). After 1000 cycles, the remaining ECSA was 37% for the SPP-QP(a)-cell, compared to 19% for the Nafion(a)-cell. The better durability was further demonstrated in the I–V curves, where the cell voltage remaining at a current density of 0.8 A cm−2 was 80% of the pre-test value for the SPP-QP(a)-cell compared to 47% for the Nafion(a)-cell. The specific adsorption of SPP-QP on the Pt catalyst suppressed the unfavorable ORR in the anode and accordingly the so-called reverse current reaction under start-up conditions, mitigating the degradation of the cathode catalyst layer.


Recommended Literature
- [1] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [2] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [3] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [4] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [5] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [6] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [7] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [8] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [9] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [10] Cyclam-based dendrimers as ligands for lanthanide ions†

Journal Name:Energy Advances
Research Products
-
CAS no.: 1467-16-9
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 147253-67-6
-
CAS no.: 16817-43-9









